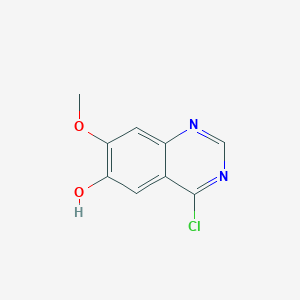

4-Chloro-7-methoxyquinazolin-6-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-chloro-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFUZBKDHGCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630880 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574745-97-4 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyquinazolin-6-ol is a substituted quinazoline, a class of heterocyclic aromatic compounds that form the backbone of numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. As a Senior Application Scientist, the following sections synthesize available data with field-proven insights to offer a practical resource for laboratory and development settings.

Core Chemical Properties and Identification

This compound is a crystalline solid at room temperature.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 574745-97-4 | [1][2][3] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1][2][4] |

| Molecular Weight | 210.62 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-chloro-7-methoxy-6-quinazolinol, 4-Chloro-6-hydroxy-7-methoxyquinazoline | [1][5] |

| Appearance | Off-white to light yellow solid | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Characterization

Full spectroscopic characterization is essential for confirming the identity and purity of synthesized this compound. While a complete set of experimental spectra is not publicly available, the following provides known data and expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

A published patent provides the following ¹H NMR data for this compound in DMSO-d₆:[6]

-

δ 8.81 (s, 1H): This singlet corresponds to the proton at the C2 position of the quinazoline ring.

-

δ 7.43 (s, 1H): This singlet is assigned to the aromatic proton at the C5 position.

-

δ 7.40 (s, 1H): This singlet is attributed to the aromatic proton at the C8 position.

-

δ 4.02 (s, 3H): This singlet represents the three protons of the methoxy group at the C7 position.

¹³C NMR Spectroscopy (Predicted)

Experimental ¹³C NMR data for this compound is not currently available. However, based on data from similar quinazoline and aromatic systems, the following are predicted chemical shifts:[8][9][10]

-

~56-58 ppm: Methoxy carbon (-OCH₃).

-

~100-115 ppm: Aromatic carbons with strong electron-donating groups (e.g., C8).

-

~140-160 ppm: Aromatic carbons adjacent to nitrogen or oxygen (e.g., C4, C6, C7, C8a).

-

~150-165 ppm: Quaternary carbons in the pyrimidine ring (e.g., C2, C4). The C4 carbon, bonded to chlorine, is expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups:

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the quinazoline ring system.

-

~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).

-

~800-700 cm⁻¹: C-Cl stretching.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 210, with a characteristic M+2 isotope peak at m/z 212 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group (•CH₃) from the methoxy ether, followed by the loss of carbon monoxide (CO).

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its acetylated precursor, 4-chloro-7-methoxyquinazolin-6-yl acetate. The synthesis involves a straightforward deacetylation reaction.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure:[6]

-

Suspension: Suspend 4-chloro-7-methoxyquinazolin-6-yl acetate (10.1 g, 40 mmol) in a 6 N solution of ammonia in methanol (200 mL).

-

Reaction: Stir the suspension at room temperature for 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.

-

Precipitation and Filtration: Add water to the residue, which will cause the product to precipitate. Filter the resulting suspension to collect the solid.

-

Washing: Wash the collected solid sequentially with water and diethyl ether.

-

Drying: Dry the product at an elevated temperature, followed by vacuum drying in the presence of phosphorus pentoxide. This procedure yields this compound (7.9 g, 94% yield).[6]

Core Reactivity: The Causality Behind its Utility

The synthetic utility of this compound is primarily dictated by the high reactivity of the chlorine atom at the C4 position. This reactivity is a direct consequence of the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which makes the C4 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).

References

- 1. This compound | 574745-97-4 [sigmaaldrich.com]

- 2. This compound | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS:574745-97-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. 6-Quinazolinol, 4-chloro-7-methoxy- CAS#: 574745-97-4 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4',5-DIHYDROXY-7-METHOXYFLAVONE(437-64-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-ol: A Key Building Block in Targeted Cancer Therapy

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-anilinoquinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies. These compounds are particularly effective as inhibitors of receptor tyrosine kinases (RTKs), crucial signaling proteins that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide focuses on 4-Chloro-7-methoxyquinazolin-6-ol (CAS Number: 574745-97-4), a pivotal intermediate in the synthesis of several potent kinase inhibitors, most notably Gefitinib (Iressa®). Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] The strategic placement of the chloro, methoxy, and hydroxyl groups on the quinazoline core of this compound provides a versatile platform for the synthesis of a diverse library of targeted therapeutic agents.[2][3] This document will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, and key experimental procedures for its application in drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe handling in a research and development setting.

| Property | Value | Reference |

| CAS Number | 574745-97-4 | |

| Molecular Formula | C₉H₇ClN₂O₂ | [4] |

| Molecular Weight | 210.62 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, Inert atmosphere | |

| InChI Key | ZBOFUZBKDHGCAF-UHFFFAOYSA-N | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a representative synthesis, compiled from established methodologies for analogous quinazoline derivatives.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 4-Hydroxy-3-methoxybenzaldehyde

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 4-hydroxy-3-methoxybenzaldehyde.

-

Maintain the temperature below 5°C and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-hydroxy-5-methoxy-2-nitrobenzaldehyde.

Step 2: Oxidation to 4-Hydroxy-5-methoxy-2-nitrobenzoic acid

-

Suspend 4-hydroxy-5-methoxy-2-nitrobenzaldehyde in an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

Step 3: Reduction to 2-Amino-4-hydroxy-5-methoxybenzoic acid

-

To a mixture of 4-hydroxy-5-methoxy-2-nitrobenzoic acid in ethanol and water, add ammonium chloride and iron powder.

-

Heat the mixture to reflux and stir vigorously for 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-hydroxy-5-methoxybenzoic acid.

Step 4: Cyclization to 7-Methoxy-quinazoline-4,6-diol

-

Heat a mixture of 2-amino-4-hydroxy-5-methoxybenzoic acid and an excess of formamide at 150-160°C for 4-5 hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a small amount of ethanol.

-

Dry the solid to give 7-methoxy-quinazoline-4,6-diol.

Step 5: Chlorination to this compound

-

To a suspension of 7-methoxy-quinazoline-4,6-diol in a suitable solvent (e.g., toluene), add a catalytic amount of dimethylformamide (DMF).

-

Add thionyl chloride or phosphorus oxychloride dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3-4 hours.

-

Cool the mixture and carefully quench with ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. For example, in DMSO-d6, one might expect: δ 4.02 (s, 3H), 7.40 (s, 1H), 7.43 (s, 1H), 8.81 (s, 1H).[5] |

| ¹³C NMR | Peaks corresponding to the carbon atoms of the quinazoline ring, the methoxy group, and the carbon atoms bearing the chloro and hydroxyl substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (m/z = 210.02 for [M]+).[4] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (≥98%). |

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate for the synthesis of targeted therapies, particularly EGFR inhibitors like Gefitinib.[6][7] The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, which are crucial for binding to the ATP pocket of the kinase domain. The hydroxyl group at the 6-position provides a handle for further functionalization, often through etherification, to introduce side chains that can enhance potency, selectivity, and pharmacokinetic properties.[3]

Role in Gefitinib Synthesis

Caption: Simplified reaction scheme for the synthesis of Gefitinib.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds derived from this compound, a series of in vitro assays are typically employed. These assays are designed to measure the compound's ability to inhibit the target kinase, affect cancer cell proliferation, and modulate the downstream signaling pathways.

EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the EGFR kinase.

Principle: A purified recombinant EGFR kinase domain is incubated with a peptide substrate and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The assay is performed in the presence of varying concentrations of the test compound to determine its IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Caption: Workflow for a typical biochemical kinase inhibition assay.

-

Reagent Preparation: Prepare a solution of recombinant EGFR kinase, a suitable fluorescently labeled peptide substrate (e.g., GFP-poly-GT), and ATP in kinase reaction buffer. Prepare serial dilutions of the test compound.

-

Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

-

Kinase Reaction: Add the EGFR kinase to the wells and incubate briefly. Initiate the reaction by adding the ATP and substrate mixture.[8]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding EDTA. Add a europium-labeled anti-phosphotyrosine antibody (Eu-PY20).[8]

-

Signal Measurement: After a further incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT/XTT)

This assay assesses the effect of the test compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling (e.g., A431, HCC827).

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Caption: Workflow for a cell-based proliferation assay (MTT/XTT).

-

Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to determine if the test compound inhibits the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK) in cancer cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total and phosphorylated proteins.[5][10]

References

- 1. nbinno.com [nbinno.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. ukm.my [ukm.my]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

4-Chloro-7-methoxyquinazolin-6-ol mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-7-methoxyquinazolin-6-ol

Abstract

This technical guide delineates a comprehensive strategy to investigate the mechanism of action of this compound, a heterocyclic compound featuring the quinazoline scaffold. The quinazoline core is a privileged structure in medicinal chemistry, prominently featured in a multitude of approved and investigational protein kinase inhibitors.[1][2] Given this precedent, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. This guide provides a structured, multi-faceted experimental workflow designed to rigorously test this hypothesis, from initial biochemical validation to cellular target engagement and downstream signaling analysis. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.

Introduction: The Quinazoline Scaffold and the Kinase Inhibitor Hypothesis

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The quinazoline ring system has proven to be an exceptionally effective scaffold for designing ATP-competitive kinase inhibitors.[1] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which feature a 4-anilinoquinazoline core, underscore the therapeutic potential of this chemical class.[4] These molecules function by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[2][3]

This compound shares this core structure, suggesting a strong likelihood of a similar mechanism of action. Our central hypothesis is that this compound acts as an inhibitor of one or more protein kinases. This guide will outline a systematic approach to:

-

Biochemically characterize the inhibitory activity of the compound against a panel of kinases.

-

Confirm target engagement within a cellular context.

-

Elucidate the impact on downstream signaling pathways.

This structured approach ensures a self-validating system, where each experimental stage provides evidence to support or refute the central hypothesis.

Phase 1: Biochemical Characterization of Kinase Inhibition

The initial and most critical step is to determine if this compound directly inhibits the catalytic activity of purified kinases in a cell-free environment. This is best achieved through in vitro kinase assays.

In Vitro Kinase Inhibition Assay

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[5] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7] A decrease in ADP production in the presence of the compound indicates inhibition.

Caption: Workflow for the in vitro kinase inhibition assay.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create an 11-point serial dilution in DMSO.

-

Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase of interest (at a pre-determined optimal concentration) to each well.

-

Incubate for 10 minutes at room temperature to allow for potential inhibitor binding.[8]

-

Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate substrate peptide and ATP (typically at its Km concentration) to each well.[8]

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the necessary components for luminescence.[8]

-

Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.[8]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.[9] It is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Table 1: Hypothetical Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

|---|---|

| Kinase A | 50 |

| Kinase B | 850 |

| Kinase C | >10,000 |

| Kinase D | 120 |

| Kinase E | >10,000 |

Data is hypothetical and for illustrative purposes only.

Phase 2: Confirmation of Cellular Target Engagement

A positive result in a biochemical assay is a crucial first step, but it does not guarantee that the compound can access and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[13]

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with a high concentration (e.g., 10-20x the biochemical IC50) of this compound or a DMSO vehicle control for 1-2 hours.

-

Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

-

Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing aggregated, denatured protein) by high-speed centrifugation.

-

Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.[13]

Phase 3: Elucidation of Downstream Signaling Effects

Confirming that the compound binds its target in cells is essential. The final phase of characterization involves demonstrating that this binding event leads to a functional consequence, namely the inhibition of the kinase's signaling pathway.

Western Blot Analysis of Phosphoprotein Levels

If this compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrates should decrease. Western blotting using phospho-specific antibodies is the gold-standard method to visualize this effect.[14][15]

-

Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of this compound for a specified time.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor like EGF if an EGFR family member is the suspected target) to activate the signaling pathway of interest.

-

Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Electrophoresis and Transfer: Quantify protein concentration, separate the lysates by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane, typically with Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins that can increase background.[16] Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

-

As a crucial control, run a parallel blot and probe with an antibody against the total (phosphorylated and unphosphorylated) protein to ensure that changes in the phospho-signal are not due to changes in total protein expression.[16]

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Cellular Kinase Activity Assays

To complement Western blotting, cell-based assays like the LanthaScreen™ TR-FRET cellular assays can provide quantitative data on kinase activity within a cellular context.[17] These assays measure the phosphorylation of a GFP-tagged substrate within lysed cells, using a terbium-labeled phospho-specific antibody to generate a FRET signal.[18][19] A reduction in the TR-FRET signal upon compound treatment indicates inhibition of the cellular kinase activity.

Conclusion

This technical guide proposes a logical and rigorous experimental cascade to elucidate the mechanism of action of this compound, based on the strong chemical precedent of its quinazoline core. By progressing from biochemical validation of enzyme inhibition to confirmation of target engagement and functional cellular outcomes, researchers can build a comprehensive and well-supported model of the compound's biological activity. The integration of quantitative assays, detailed protocols, and clear data visualization provides a robust framework for advancing this and other novel compounds through the drug discovery pipeline.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 6. eastport.cz [eastport.cz]

- 7. bmglabtech.com [bmglabtech.com]

- 8. benchchem.com [benchchem.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. courses.edx.org [courses.edx.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. LanthaScreen Cellular Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. bmglabtech.com [bmglabtech.com]

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

Abstract

The quinazoline nucleus, a heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinazoline derivatives, intended for researchers, scientists, and professionals in drug development. We will dissect the core mechanisms of action, from anticancer and antimicrobial to anti-inflammatory and antiviral properties, supported by field-proven insights and experimental validation. This document is structured to serve as a practical and authoritative resource, elucidating the causality behind experimental choices and providing detailed protocols for the evaluation of these potent molecules.

Introduction: The Versatility of the Quinazoline Core

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets with high affinity, leading to a diverse range of pharmacological effects.[1][2] The structural rigidity of the quinazoline core, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. This inherent versatility has led to the development of numerous clinically approved drugs and a vast library of derivatives with promising therapeutic potential.[2] This guide will delve into the key biological activities of quinazoline derivatives, providing a comprehensive overview of their mechanisms, structure-activity relationships (SAR), and the experimental methodologies used to characterize them.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[3] Their primary mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Tyrosine Kinases

A predominant mechanism of anticancer activity for many quinazoline derivatives is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to sustained proliferative signaling.[4]

Quinazoline-based EGFR inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of EGFR. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways like the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth and survival.[4][6]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

References

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-7-methoxyquinazolin-6-ol: A Technical Guide to a Key Kinase Inhibitor Scaffold

Introduction: The Quinazoline Core in Modern Oncology

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[1] Its rigid, bicyclic structure serves as an effective mimic of the adenine moiety of ATP, enabling competitive inhibition of the ATP-binding site within the catalytic domain of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Among the numerous kinase targets, the Epidermal Growth Factor Receptor (EGFR) has been extensively studied due to its critical role in cell proliferation, survival, and metastasis.[2][3] Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are built upon the quinazoline framework, underscoring its significance in medicinal chemistry.[1]

This technical guide focuses on 4-Chloro-7-methoxyquinazolin-6-ol , a pivotal intermediate in the synthesis of potent EGFR inhibitors. While not a therapeutic agent itself, its strategic functionalization allows for the creation of a diverse array of kinase inhibitors. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various aniline derivatives that confer target specificity and potency. The methoxy and hydroxyl groups at the 7- and 6-positions, respectively, offer additional points for modification to fine-tune the physicochemical and pharmacokinetic properties of the final compounds. Understanding the synthesis, properties, and biological context of this key intermediate is crucial for researchers and drug development professionals working on the next generation of kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | |

| Molecular Weight | 210.62 g/mol | |

| CAS Number | 574745-97-4 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage | Inert atmosphere, 2-8°C | |

| InChI Key | ZBOFUZBKDHGCAF-UHFFFAOYSA-N |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that is crucial for the subsequent development of more complex quinazoline derivatives. The following protocol is a synthesized procedure based on established chemical literature.

Conceptual Workflow of Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Chlorination of 6,7-Dimethoxy-3H-quinazolin-4-one

-

To a dried round-bottom flask, add 6,7-dimethoxy-3H-quinazolin-4-one.

-

Add an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully remove the excess chlorinating agent under reduced pressure.

-

The resulting crude product, 4-chloro-6,7-dimethoxyquinazoline, can be purified by recrystallization or used directly in the next step.

Step 2: Selective Demethylation

-

Dissolve the 4-chloro-6,7-dimethoxyquinazoline from the previous step in methanesulfonic acid.

-

Add L-methionine to the solution. L-methionine acts as a nucleophile to selectively cleave the methyl ether at the 6-position via an SN2 reaction.[4]

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water until neutral, and dry under vacuum to yield this compound.[4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Quinazoline derivatives, including those synthesized from this compound, primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2] The EGFR signaling pathway is a critical regulator of cell growth and proliferation.[5]

The EGFR Signaling Cascade

Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.

Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to gene transcription promoting cell proliferation and survival.[5] Quinazoline inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[5]

Experimental Evaluation: Key Assays

The biological activity of compounds derived from this compound is typically assessed through a series of in vitro assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: Luminescence-Based Kinase Assay

-

Prepare Reagents:

-

Kinase of interest (e.g., EGFR).

-

Kinase substrate peptide.

-

ATP.

-

Test compound (serially diluted).

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay kit.

-

-

Kinase Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Data Presentation: Expected Outcomes

While specific biological activity data for this compound is not extensively published, as it is primarily an intermediate, the expected data for its derivatives, such as Gefitinib, would demonstrate potent and selective inhibition of EGFR.

Table: Representative Biological Activity of a 4-Anilinoquinazoline Derivative (e.g., Gefitinib)

| Assay | Target/Cell Line | Result (IC₅₀) |

| Kinase Inhibition | EGFR | Nanomolar range |

| Cell Viability | A549 (NSCLC) | Sub-micromolar to nanomolar range |

| Cell Viability | MCF-7 (Breast Cancer) | Micromolar range |

Conclusion and Future Directions

This compound is a critically important building block in the synthesis of targeted anticancer agents. Its versatile chemical nature allows for the creation of a wide range of quinazoline-based kinase inhibitors. A thorough understanding of its synthesis, physicochemical properties, and the biological context of its derivatives is essential for researchers in the field of drug discovery. Future research will likely focus on utilizing this and similar scaffolds to develop inhibitors that can overcome acquired resistance to current therapies, for instance, by targeting mutant forms of EGFR. The continued exploration of the chemical space around the quinazoline core promises to yield novel and more effective treatments for cancer.

References

The Emergence of a Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol

Introduction: The Quinazoline Core in Modern Oncology

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, provides a versatile framework for designing molecules that can selectively interact with the ATP-binding sites of protein kinases, crucial regulators of cellular signaling pathways. The history of 4-Chloro-7-methoxyquinazolin-6-ol is intrinsically linked to the rise of a new class of anticancer agents, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and pivotal role of this compound, a key intermediate that has paved the way for significant advancements in oncology drug development.

The Genesis of a Key Intermediate: A Retrosynthetic Perspective

The discovery of this compound was not a serendipitous event but rather a directed effort in the quest for effective cancer therapeutics. Its development is best understood through the lens of the synthesis of Gefitinib, a first-generation EGFR inhibitor. The initial synthesis of Gefitinib, pioneered by Gibson and coworkers at AstraZeneca, laid the groundwork for the production of this critical quinazoline intermediate. The core challenge was to construct a 4-anilinoquinazoline with specific substitutions on the quinazoline ring that would confer potent and selective inhibitory activity against EGFR.

The strategic importance of this compound lies in its functional group arrangement. The chlorine atom at the 4-position serves as a facile leaving group for nucleophilic aromatic substitution, allowing for the introduction of the desired aniline moiety. The methoxy group at the 7-position and the hydroxyl group at the 6-position are crucial for subsequent derivatization to introduce the solubilizing side chain characteristic of Gefitinib.

Synthetic Pathways to this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinazolinone core. A common and efficient route starts from 6,7-dimethoxy-3H-quinazolin-4-one.

Step 1: Regioselective Demethylation

The initial and most critical step is the regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one to yield 6-hydroxy-7-methoxy-3H-quinazolin-4-one. This selective removal of the methyl group at the 6-position is crucial for the final structure of the target molecule. While various demethylation procedures exist, a frequently employed method utilizes L-methionine in the presence of methanesulfonic acid.[2] This approach, however, can present challenges in achieving high selectivity, often leading to mixtures of demethylated products and requiring careful purification.

Table 1: Comparison of Demethylation Reagents and Conditions

| Reagent System | Temperature | Selectivity for 6-OH | Yield | Reference |

| L-methionine / Methanesulfonic acid | Reflux | Moderate | Variable | [2] |

| Pyridine hydrochloride | 180-200 °C | Good | ~70% | Varies |

| Boron tribromide | -78 °C to RT | High | Good | Varies |

Step 2: Chlorination of the Quinazolinone Core

The subsequent step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring into a chlorine atom. This is a critical activation step that prepares the molecule for the subsequent nucleophilic substitution. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[3][4] The reaction is typically carried out in an inert solvent, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-hydroxy-7-methoxy-3H-quinazolin-4-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask under an inert atmosphere, add 6-hydroxy-7-methoxy-3H-quinazolin-4-one (1 equivalent).

-

Add anhydrous toluene or DCM to form a slurry.

-

Carefully add thionyl chloride (or phosphorus oxychloride) (excess, e.g., 5-10 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous DMF.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the excess chlorinating agent is removed under reduced pressure.

-

The residue is co-evaporated with an anhydrous solvent like toluene to remove any remaining traces of the chlorinating agent.

-

The crude product is carefully quenched with ice-water and neutralized with a base such as sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

References

Methodological & Application

Synthesis of 4-Chloro-7-methoxyquinazolin-6-ol: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-7-methoxyquinazolin-6-ol, a key intermediate in the preparation of various biologically active quinazoline derivatives.[1] Quinazoline-based compounds are significant in medicinal chemistry, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[2] This protocol outlines a plausible and detailed synthetic route, starting from commercially available precursors, with in-depth explanations of the experimental choices and methodologies. The described procedures are designed to be reproducible and scalable for research and development purposes.

Introduction

This compound is a crucial building block in the synthesis of targeted therapies, most notably as a precursor to potent tyrosine kinase inhibitors.[3] Its structure, featuring a reactive chloro group at the 4-position and differential oxygen substitution at the 6 and 7-positions, allows for selective functionalization to generate diverse molecular libraries for drug discovery. This guide details a multi-step synthesis designed for clarity and efficiency, ensuring a high degree of purity in the final product.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-stage process. This pathway is designed for efficiency and control over the final product's purity.

Caption: Proposed three-stage synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one

This initial stage involves the construction of the core quinazolinone ring system from a commercially available substituted benzaldehyde. The cyclization reaction with formamidine acetate provides an efficient route to the desired heterocyclic scaffold.

Step 1.1: Preparation of the Quinazolinone Ring

The cyclization is a critical step that forms the bicyclic quinazolinone core. Using formamidine acetate in a suitable solvent and heating promotes the condensation and subsequent ring closure.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 4-Hydroxy-3-methoxy-6-nitrobenzaldehyde | 197.15 g/mol | 19.7 g | 0.1 |

| Formamidine Acetate | 104.11 g/mol | 20.8 g | 0.2 (2) |

| 2-Methoxyethanol | - | 200 mL | - |

Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-3-methoxy-6-nitrobenzaldehyde and formamidine acetate.

-

Add 200 mL of 2-methoxyethanol to the flask.

-

Heat the reaction mixture to reflux (approximately 125°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).

-

Dry the product under vacuum to yield 7-methoxy-6-nitroquinazolin-4(3H)-one as a yellow solid.

Stage 2: Synthesis of 7-Methoxyquinazolin-4,6-diol

This stage involves the reduction of the nitro group to an amine, followed by a diazotization reaction and subsequent hydrolysis to introduce the hydroxyl group at the 6-position.

Step 2.1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation. Tin(II) chloride is an effective reducing agent for this purpose under acidic conditions.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 7-Methoxy-6-nitroquinazolin-4(3H)-one | 221.17 g/mol | 22.1 g | 0.1 |

| Tin(II) Chloride Dihydrate | 225.63 g/mol | 112.8 g | 0.5 (5) |

| Concentrated HCl | - | 150 mL | - |

| Ethanol | - | 200 mL | - |

Protocol:

-

Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one in 200 mL of ethanol in a 1 L round-bottom flask.

-

In a separate beaker, dissolve tin(II) chloride dihydrate in 150 mL of concentrated hydrochloric acid. This may require gentle warming.

-

Slowly add the tin(II) chloride solution to the quinazolinone suspension with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product to obtain 6-amino-7-methoxyquinazolin-4(3H)-one.

Step 2.2: Diazotization and Hydrolysis

The conversion of the amino group to a hydroxyl group is achieved via a diazonium salt intermediate. This is a classic transformation in aromatic chemistry.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 6-Amino-7-methoxyquinazolin-4(3H)-one | 191.18 g/mol | 19.1 g | 0.1 |

| Sodium Nitrite | 69.00 g/mol | 7.6 g | 0.11 (1.1) |

| Sulfuric Acid (conc.) | - | 50 mL | - |

| Water | - | 500 mL | - |

Protocol:

-

In a 1 L beaker, dissolve 6-amino-7-methoxyquinazolin-4(3H)-one in a mixture of 50 mL of concentrated sulfuric acid and 200 mL of water, cooling in an ice-salt bath to 0-5°C.

-

In a separate flask, dissolve sodium nitrite in 50 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the quinazolinone solution, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0-5°C after the addition is complete.

-

In a separate 2 L flask, bring 250 mL of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture for 30 minutes.

-

Cool the mixture to room temperature. The product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 7-methoxyquinazolin-4,6-diol.

Stage 3: Synthesis of this compound

The final step is the chlorination of the 4-position of the quinazolinone ring. Phosphoryl chloride is a common and effective reagent for this transformation.

Caption: Chlorination of 7-methoxyquinazolin-4,6-diol to yield the target compound.

| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |

| 7-Methoxyquinazolin-4,6-diol | 192.17 g/mol | 19.2 g | 0.1 |

| Phosphoryl Chloride (POCl₃) | 153.33 g/mol | 100 mL | - |

| N,N-Dimethylformamide (DMF) | - | 2 mL | (catalyst) |

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and POCl₃ fumes), place 7-methoxyquinazolin-4,6-diol.

-

Add 100 mL of phosphoryl chloride and 2 mL of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 105°C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

Stir the mixture until all the ice has melted.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield this compound.[4] The expected NMR data (in DMSO-d6) should show peaks around δ 4.02 (s, 3H), 7.40 (s, 1H), 7.43 (s, 1H), and 8.81 (s, 1H).[4]

Safety and Handling

-

Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated acids (HCl, H₂SO₄) are corrosive and should be handled with care, using appropriate PPE.

-

The diazotization reaction involves the formation of a potentially unstable diazonium salt. Maintain the recommended temperature range strictly.

-

The quenching of the chlorination reaction with ice is highly exothermic and releases acidic gases. Ensure adequate ventilation and perform the procedure slowly.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following these procedures, researchers can obtain this valuable intermediate in good yield and purity, facilitating further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for 4-Chloro-7-methoxyquinazolin-6-ol in Preclinical Cancer Research

Introduction: Unveiling the Potential of a Key Quinazoline Intermediate

4-Chloro-7-methoxyquinazolin-6-ol is a substituted quinazoline, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Structurally, this compound serves as a pivotal intermediate in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is clinically approved for the treatment of non-small cell lung cancer (NSCLC).[3] Given its structural relationship to a known EGFR inhibitor, this compound is a compound of significant interest for researchers in oncology and drug development. Its quinazoline core is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the experimental procedures involving this compound. The protocols detailed herein are designed to rigorously evaluate its potential as a direct inhibitor of EGFR and its downstream signaling pathways, as well as to characterize its anti-proliferative effects on cancer cells. The causality behind each experimental step is explained to ensure a deep understanding of the methodology, promoting scientific integrity and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O₂ | [5] |

| Molecular Weight | 210.62 g/mol | |

| CAS Number | 574745-97-4 | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, 2-8°C | |

| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |

Proposed Mechanism of Action: Targeting the EGFR Signaling Cascade

Gefitinib and other quinazoline-based inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR.[3][6] This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][7] These pathways are critical for cancer cell proliferation, survival, and metastasis.[5] Given that this compound is a direct precursor to Gefitinib, it is hypothesized that it may exert its biological effects through a similar mechanism of EGFR inhibition. The experimental protocols outlined below are designed to test this hypothesis.

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

Safety Precautions

Researchers must adhere to standard laboratory safety protocols when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[9]

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for the reliability of downstream assays.

-

Objective: To prepare a high-concentration stock solution of this compound for serial dilution.

-

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

On a calibrated analytical balance, carefully weigh out a precise amount of this compound (e.g., 2.106 mg).

-

Transfer the solid to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 2.106 mg, add 1 mL of DMSO to create a 10 mM stock solution).

-

Vortex the tube until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

-

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of EGFR.

-

Objective: To determine the IC₅₀ value of this compound against EGFR kinase.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates a higher level of kinase inhibition.

-

Materials:

-

Recombinant human EGFR (kinase domain)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution

-

Gefitinib (as a positive control)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound and Gefitinib in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In the wells of the assay plate, add the diluted compounds. Include wells for a no-inhibitor control (DMSO only) and a no-enzyme control.

-

Add the EGFR enzyme to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

-

Protocol 3: Cell Proliferation Assay (MTT or CCK-8 Assay)

This cell-based assay evaluates the effect of the compound on the viability and proliferation of cancer cells.

-

Objective: To determine the GI₅₀ (half-maximal growth inhibition) of this compound on EGFR-dependent cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Materials:

-

EGFR-expressing cancer cell lines (e.g., A549, HCT116, MCF-7)[1][10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear-bottom plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ value using non-linear regression analysis.

-

Caption: Experimental workflow for evaluating this compound.

Protocol 4: Western Blot Analysis for Downstream Signaling

This protocol is used to verify that the compound inhibits the EGFR signaling pathway within the cells.

-

Objective: To assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets, ERK and AKT.

-

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated proteins in the treated samples to the EGF-stimulated control to determine the extent of inhibition.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its direct inhibitory effect on EGFR, its impact on cancer cell proliferation, and its ability to modulate downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential. The inherent link of this compound to the clinically successful drug Gefitinib underscores the importance of such investigations in the ongoing quest for novel and effective cancer therapies.

References

- 1. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

Application Notes & Protocols: The Strategic Role of 4-Chloro-7-methoxyquinazolin-6-ol in Targeted Cancer Therapy Development

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Chloro-7-methoxyquinazolin-6-ol. Rather than focusing on this compound as a direct therapeutic agent, this guide illuminates its pivotal role as a strategic building block in the synthesis of potent and clinically significant kinase inhibitors targeting key oncogenic pathways. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for evaluating the downstream compounds derived from it.

Introduction: The Quinazoline Scaffold and the Significance of a Key Intermediate

The quinazoline ring system is a privileged scaffold in modern oncology, forming the core structure of numerous FDA-approved targeted therapies.[1] Derivatives of this bicyclic heterocycle have proven exceptionally effective as inhibitors of protein tyrosine kinases, enzymes that are frequently dysregulated in cancer and drive tumor proliferation, survival, and metastasis.[1][2] Drugs such as gefitinib, erlotinib, lapatinib, and dacomitinib are prominent examples of quinazoline-based kinase inhibitors that have transformed the treatment landscape for cancers characterized by specific genetic alterations, particularly in the Epidermal Growth Factor Receptor (EGFR).[2][3]

At the heart of the synthesis for many of these powerful drugs lies This compound (CAS: 574745-97-4).[4] This molecule is not an end-stage drug but a critical intermediate whose specific functional groups are strategically positioned for the elaboration into highly active and selective kinase inhibitors.[4][5] Its utility stems from two key features:

-

The 4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution, providing a reliable chemical handle to introduce the aniline-containing moieties that are essential for high-affinity binding to the ATP pocket of kinases like EGFR and HER2.[5]

-

The 6-Hydroxy and 7-Methoxy Groups: These substituents are crucial for establishing key interactions within the kinase domain, enhancing binding affinity and modulating the selectivity profile of the final drug molecule.[3][6]

This guide provides the necessary context and detailed methodologies to leverage this key intermediate in a cancer research and drug discovery pipeline.

Physicochemical Properties and Synthetic Utility

Understanding the fundamental properties of this compound is the first step in its effective application.

| Property | Value | Reference |

| CAS Number | 574745-97-4 | [7][8] |

| Molecular Formula | C₉H₇ClN₂O₂ | [7][8] |

| Molecular Weight | 210.62 g/mol | [7] |

| Appearance | Off-white to light yellow solid | [7] |

| Purity | Typically ≥98% | |

| Storage | 2-8°C under an inert atmosphere | [9] |

The primary application of this compound is as a precursor in multi-step syntheses. A generalized workflow illustrates its conversion into a potent 4-anilinoquinazoline kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 6-Quinazolinol, 4-chloro-7-methoxy- | 574745-97-4 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 574745-97-4|this compound|BLD Pharm [bldpharm.com]

The Cornerstone of Kinase Inhibition: A Guide to 4-Chloro-7-methoxyquinazolin-6-ol as a Pivotal Intermediate

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an ideal framework for the strategic placement of substituents that can precisely interact with the ATP-binding pocket of various protein kinases.[3] This has led to the development of several FDA-approved drugs targeting critical nodes in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Dysregulation of these kinase-mediated pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]

Among the plethora of quinazoline-based intermediates, 4-Chloro-7-methoxyquinazolin-6-ol stands out as a particularly valuable building block. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, a methoxy group at the 7-position, and a hydroxyl group at the 6-position, offers a versatile platform for the synthesis of a diverse array of potent kinase inhibitors. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aniline derivatives, which are crucial for kinase inhibitory activity.[7] The hydroxyl and methoxy groups provide handles for further functionalization to modulate solubility, potency, and selectivity.[8]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, empowering researchers, scientists, and drug development professionals to leverage this key intermediate in their kinase inhibitor discovery programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a synthesized methodology based on established chemical principles and published synthetic routes for analogous compounds.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Step 1: Selective Demethylation of 6,7-Dimethoxyquinazolin-4(3H)-one to 6-Hydroxy-7-methoxyquinazolin-4(3H)-one